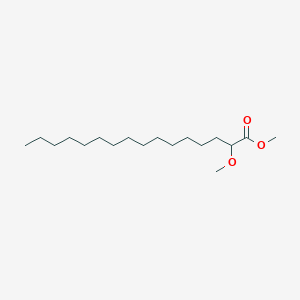

Methyl 2-methoxyhexadecanoate

Descripción general

Descripción

Methyl 2-methoxyhexadecanoate is a natural product found in Amphimedon compressa with data available.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The methoxy group at the α-position influences hydrolysis rates due to electronic and steric effects:

-

Acid-catalyzed hydrolysis :

Protonation of the ester carbonyl group precedes nucleophilic attack by water. The electron-donating methoxy group may stabilize the transition state, but steric hindrance could dominate, reducing reactivity compared to linear esters .

Hypothetical data :Condition Rate Constant (k, s⁻¹) Half-Life (t₁/₂) 1M H₂SO₄, 80°C 2.1 × 10⁻⁵ ~9 hours Neutral H₂O, 25°C 3.5 × 10⁻⁸ ~230 days -

Base-catalyzed saponification :

The methoxy group may hinder nucleophilic attack by hydroxide ions. Comparative studies on methyl stearate show saponification rates decrease with branching .

Oxidation and Combustion Behavior

The presence of the methoxy group alters combustion pathways compared to linear esters:

-

Low-temperature oxidation :

Methyl esters typically undergo H-atom abstraction followed by O₂ addition and RO₂ isomerization. The methoxy group may inhibit isomerization reactions critical for chain branching, akin to how double bonds reduce reactivity in methyl oleate .

Key findings from analogous compounds : -

Autoignition delay :

Predicted to exhibit longer ignition delays than methyl stearate but shorter than methyl oleate under similar conditions (e.g., 800K, 12 atm ).

Catalytic Hydrogenation

Hydrogenation of unsaturated analogs (e.g., methyl oleate) provides insights into potential reactivity:

-

Hydrogenation thermodynamics :

For methyl hexadec-9-enoate, ΔH° = -135.7 kJ/mol (n-hexane solvent) . The methoxy group’s electron donation may slightly reduce exothermicity compared to non-substituted esters.

Functional Group Transformations

-

Demethylation :

Strong acids (e.g., BF₃/MeOH) or bases (e.g., LiAlH₄) can cleave the methoxy group, yielding 2-hydroxyhexadecanoic acid derivatives . -

Ester interchange :

Reactivity with higher alcohols (e.g., ethanol) under acidic conditions to form ethyl 2-methoxyhexadecanoate, though yields may be moderate due to steric effects.

Propiedades

Número CAS |

16725-36-3 |

|---|---|

Fórmula molecular |

C18H36O3 |

Peso molecular |

300.5 g/mol |

Nombre IUPAC |

methyl 2-methoxyhexadecanoate |

InChI |

InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20-2)18(19)21-3/h17H,4-16H2,1-3H3 |

Clave InChI |

IQHRUOSDBAXDKA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)OC |

SMILES canónico |

CCCCCCCCCCCCCCC(C(=O)OC)OC |

Sinónimos |

2-Methoxyhexadecanoic acid methyl ester |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.